Nocolok Zn Flux

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

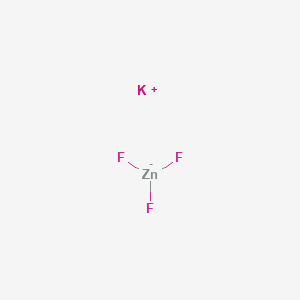

Nocolok Zn Flux is a reactive flux alternative to arc spray Zn coating . It is used as a brazing agent for brazing aluminium . During the brazing process, potassium fluoroaluminates (flux) are generated by the brazing agent in contact with Al/Si filler metal . In addition, zinc is produced and diffuses into the aluminium surface . This results in the formation of a zinc-rich diffusion layer, which provides corrosion protection .

Synthesis Analysis

The synthesis of Nocolok Zn Flux involves the generation of potassium fluoroaluminates (flux) by the brazing agent in contact with Al/Si filler metal . This process also produces zinc, which diffuses into the aluminium surface .Molecular Structure Analysis

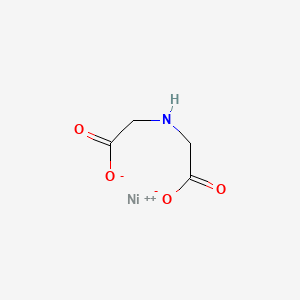

The molecular formula of Nocolok Zn Flux is KZnF3 . It has an average mass of 161.503 Da and a monoisotopic mass of 159.888062 Da .Chemical Reactions Analysis

During the brazing process, potassium fluoroaluminates (flux) are generated by the brazing agent in contact with Al/Si filler metal . In addition, zinc is produced and diffuses into the aluminium surface . This results in the formation of a zinc-rich diffusion layer, which provides corrosion protection .Physical And Chemical Properties Analysis

Nocolok Zn Flux is a white powder with a bulk density of 600 - 1,200 g/l . It has a melting range of 565 - 572 °C in contact with Al/Si filler metal . Its solubility in water (20°C) is 4.5 –18.5g/l .Scientific Research Applications

1. Application in Heat Exchangers Nocolok® flux is extensively used in the production of heat exchangers. It plays a crucial role in the removal of aluminum oxide during brazing under controlled atmospheres. This is particularly relevant in the automotive industry, where the performance and reliability of heat exchangers are vital. The reduction of residual flux in these components is a significant focus, as it impacts their thermal performance and longevity (Bourgeais & Demarcq, 2016).

2. Advancements in Brazing Techniques Research has been directed towards developing materials and processes that reduce or eliminate the need for brazing fluxes like Nocolok in Controlled Atmosphere Brazing (CAB). These efforts aim to address environmental, health, and manufacturing challenges associated with traditional flux usage, thereby improving product performance and cleanliness (Wittebrood, Bürger, & Kirkham, 2011).

3. Impact on Internal Corrosion Behavior The interaction of Nocolok® flux with coolant corrosion inhibitors and its effect on the internal corrosion of automotive brazed heater cores have been studied. Managing the residual flux amount is critical for maintaining brazing quality without compromising the robustness and reliability of heat exchangers (D. Silva & Joubier, 2017).

4. Automation in Brazing Processes An efficient automatic spreading system for high-concentration Nocolok flux has been developed. This innovation aims to enhance production efficiency and create safer working environments by reducing manual application in conventional brazing furnaces (Lee & Hwang, 2010).

5. Improvements in Welding-Brazing Joint Properties A combination of Nocolok flux with nickel powder significantly improves the mechanical properties of aluminum-stainless steel TIG welding-brazing joints. This approach reduces the thickness of intermetallic compound layers and changes the phase structure of welded seams, beneficial for joint properties (He, Lin, Yang, Fan, & Chen, 2013).

Mechanism of Action

The action of Nocolok Zn Flux, like all other fluxes for aluminium, is to remove the tough, persistent oxide film from the metal surface and promote filler metal wetting and flow . During brazing, potassium fluoroaluminates (flux) are generated by the brazing agent in contact with Al/Si filler metal . In addition, zinc is produced and diffuses into the aluminium surface .

Safety and Hazards

properties

IUPAC Name |

potassium;trifluorozinc(1-) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.K.Zn/h3*1H;;/q;;;+1;+2/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYIKVADDNJMDC-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Zn-](F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3KZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nocolok Zn Flux | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B3366499.png)

![(Z)-N,N-Dimethyl-4-(8-methyl-2-oxo-3-(((2-oxotetrahydrofuran-3-yl)oxy)imino)-2,3,5a,6,7,8,9,9a-octahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)benzenesulfonamide](/img/structure/B3366524.png)

![1-[3-(Propan-2-yl)cyclopentyl]ethanol](/img/structure/B3366560.png)